5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chlorosulfonyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSVFTWWDLFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
Friedel-Crafts acylation is widely used to introduce substituents at the indole ring’s C3 position. For example, ethyl 5-chloroindole-2-carboxylate (6 ) undergoes acylation with acyl chlorides (7a–c ) to yield 3-acyl-5-chloroindole-2-carboxylates (8a–c ). Reduction of the ketone group in 8a–c using triethylsilane generates alkylated intermediates (9a–c ), which are hydrolyzed to indole-2-carboxylic acids (10a–c ). While this method focuses on C3 substitution, analogous strategies could be adapted for C5 sulfonation by modifying electrophilic reagents.
Hemetsberger–Knittel Indole Synthesis
Direct Sulfonation and Chlorosulfonation Strategies
Sulfonation Using Chlorosulfonic Acid
Direct sulfonation of indole-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) is a plausible route. The carboxylic acid group at C2 acts as a meta-directing group, favoring electrophilic substitution at C5. A proposed protocol involves:
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Dissolving indole-2-carboxylic acid in excess chlorosulfonic acid at 0–5°C.
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Stirring for 4–6 hours to form 5-sulfonated indole-2-carboxylic acid.
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Quenching with ice-water and isolating the product via filtration.
Challenges include controlling exothermic reactions and minimizing polysubstitution. Pilot studies suggest yields of 40–50% under optimized conditions.
Two-Step Chlorosulfonation
An alternative method employs sequential sulfonation and chlorination:
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Sulfonation : Treat indole-2-carboxylic acid with fuming sulfuric acid (20% SO₃) at 50°C for 2 hours to introduce a sulfonic acid group at C5.
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Chlorination : React the sulfonated intermediate with phosphorus pentachloride (PCl₅) in dichloromethane at room temperature, converting the sulfonic acid to a chlorosulfonyl group.
This method avoids the harsh conditions of direct chlorosulfonation but requires careful handling of PCl₅. Typical yields range from 35–45%.
Catalytic and Industrial-Scale Approaches
Iron-Catalyzed Synthesis
A patent describes the use of iron catalysts (e.g., ferrous hydroxide) for synthesizing indole-2-carboxylic acid derivatives. In this method:
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Nitrotoluene and diethyl oxalate undergo condensation in the presence of sodium ethoxide.
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The intermediate is reduced with hydrazine hydrate and ferrous hydroxide to yield indole-2-carboxylic acid.
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Post-functionalization with chlorosulfonic acid introduces the C5 substituent.
This approach emphasizes mild reaction conditions (50–55°C) and cost-effective catalysts, achieving overall yields of 28–35% for indole-2-carboxylic acid. Scaling this method would require optimizing the sulfonation step for industrial reactors.
Continuous Flow Reactor Optimization
Recent advancements in continuous flow technology enable precise control over exothermic sulfonation reactions. Key parameters include:
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Residence time : 10–15 minutes.
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Temperature : 0–10°C.
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Molar ratio (indole-2-carboxylic acid : ClSO₃H): 1 : 1.2.
Preliminary data show 55–60% conversion with 90% selectivity for the 5-sulfonated product.
Analytical and Purification Techniques
Chromatographic Monitoring
High-performance liquid chromatography (HPLC) is critical for tracking reaction progress. For example, the coupling of 5-chloroindole-2-carboxylic acid (10 ) with amines in the presence of BOP reagent is monitored via TLC (30% ethyl acetate in hexane). Similar methods ensure the absence of side products during sulfonation.
Crystallization and Recrystallization
Crude this compound is purified by:
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction of the chlorosulfonyl group with amines.
Sulfonates: Formed by the reaction of the chlorosulfonyl group with alcohols.
Oxidized Indoles: Formed by the oxidation of the indole ring.
Scientific Research Applications
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Material Science: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules. The indole ring can also participate in electrophilic aromatic substitution reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid with related indole derivatives:
*Note: Exact data for this compound are inferred from analogs.
Key Observations:
- Reactivity : The chlorosulfonyl group at position 5 confers high electrophilicity, enabling nucleophilic substitution reactions (e.g., forming sulfonamides). This contrasts with simple chloro-substituted analogs, which are less reactive .
- Positional Isomerism : Moving the carboxylic acid from position 2 to 3 (as in ) alters hydrogen-bonding capacity and steric interactions in biological systems .
Biological Activity
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylic acid moiety, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H6ClNO4S
- Molecular Weight : 253.67 g/mol
- CAS Number : 380448-07-7
This compound features a sulfonyl chloride group, which is known for its electrophilic properties, allowing it to participate in various chemical reactions, including nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. This mechanism is particularly relevant in the context of cancer therapy and infectious disease treatment.
Anticancer Activity
Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to this indole have been shown to inhibit key kinases involved in cell proliferation:
- Inhibition of CDK2 and EGFR : Research has demonstrated that certain indole derivatives can effectively suppress cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) activity, leading to reduced cell proliferation in cancer cell lines .
Antiviral Activity
Indole derivatives are also being explored for their antiviral properties. In particular, studies have highlighted their potential as HIV-1 integrase inhibitors:
- Inhibition of HIV-1 Integrase : The binding analysis suggests that the indole core and carboxyl group chelate with magnesium ions within the active site of integrase, which is crucial for viral replication. Compounds derived from indole-2-carboxylic acid have shown promising inhibitory effects on integrase with IC50 values as low as 0.13 μM .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various indole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against specific cancer types, demonstrating their potential as therapeutic agents .
Case Study 2: HIV-1 Integrase Inhibition
In another investigation focusing on HIV treatment, derivatives of indole-2-carboxylic acid were synthesized and tested for their ability to inhibit integrase activity. The optimized compounds showed enhanced binding affinity and inhibitory potency, reinforcing the therapeutic potential of this class of compounds in antiviral applications .
Comparative Analysis
| Compound | Target | IC50 Value | Biological Activity |
|---|---|---|---|
| This compound | CDK2 | Not specified | Anticancer |
| Indole derivative A | EGFR | 0.95 µM | Anticancer |
| Indole derivative B | HIV-1 Integrase | 0.13 µM | Antiviral |
Q & A
Q. What are the recommended safety protocols for handling 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid in laboratory settings?
Methodological Answer: To minimize exposure risks:
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) if aerosolization occurs .
- Skin Protection : Wear nitrile gloves inspected for integrity before use. Follow proper glove removal techniques to avoid contamination .
- Eye Protection : Use face shields and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards .
- Waste Disposal : Collaborate with certified waste management services to handle residues, as improper disposal may lead to environmental contamination .
Q. How can researchers determine the purity of this compound?
Methodological Answer:
- HPLC Analysis : Utilize reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade compounds .
- Mass Spectrometry : Confirm molecular identity via high-resolution mass spectrometry (HRMS), comparing observed mass (e.g., ~229.16 g/mol) with theoretical values .
- NMR Spectroscopy : Use H and C NMR to detect impurities, focusing on characteristic indole and sulfonyl proton signals (e.g., δ 7.5–8.5 ppm for aromatic protons) .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Chlorosulfonation of Indole Precursors : React 1H-indole-2-carboxylic acid with chlorosulfonic acid (ClSOH) at 0–5°C. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Post-Functionalization : Introduce the chlorosulfonyl group via electrophilic substitution, followed by carboxylation at the 2-position using CO under basic conditions .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of indole to ClSOH) and reaction time (typically 4–6 hours) to mitigate side reactions like over-sulfonation .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound be resolved?
Methodological Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests under varying conditions (pH, temperature, humidity). Monitor decomposition via HPLC and FTIR to identify degradation products (e.g., desulfonated indole derivatives) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Compare results with literature values (e.g., predicted mp ~232–234°C for analogous indole derivatives) .
- Reconciliation of Data : Cross-validate findings with computational models (e.g., DFT calculations for bond dissociation energies of the sulfonyl group) .
Q. What strategies optimize the catalytic efficiency of this compound in coupling reactions?
Methodological Answer:
- Catalyst Screening : Test palladium (Pd(OAc)) or copper (CuI) catalysts in Suzuki-Miyaura or Ullmann couplings. Optimize ligand systems (e.g., bipyridine for Cu-mediated reactions) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .
- Kinetic Profiling : Use in situ IR or NMR to track intermediate formation and adjust reaction parameters (e.g., temperature ramping from 25°C to 80°C) .
Q. How does the chlorosulfonyl group influence the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The sulfonyl group may act as a hydrogen bond acceptor, enhancing affinity .
- SAR Studies : Synthesize analogs (e.g., methylsulfonyl or nitro substitutions) and compare IC values in enzyme inhibition assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
Data Contradictions and Mitigation
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Reproducibility Trials : Replicate procedures under identical conditions (solvent purity, inert atmosphere).
- Byproduct Analysis : Identify impurities via LC-MS and adjust purification methods (e.g., switch from silica gel to preparative HPLC) .
- Scale-Dependent Effects : Test reactions at micro (mg) and macro (g) scales to isolate kinetic vs. thermodynamic product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
